Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 937655-22-6
VCID: VC8324731
InChI: InChI=1S/C12H14N2OS.ClH/c1-15-12-14-9-11(16-12)8-13-7-10-5-3-2-4-6-10;/h2-6,9,13H,7-8H2,1H3;1H
SMILES: COC1=NC=C(S1)CNCC2=CC=CC=C2.Cl
Molecular Formula: C12H15ClN2OS
Molecular Weight: 270.78

Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride

CAS No.: 937655-22-6

Cat. No.: VC8324731

Molecular Formula: C12H15ClN2OS

Molecular Weight: 270.78

* For research use only. Not for human or veterinary use.

Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride - 937655-22-6

Specification

CAS No. 937655-22-6
Molecular Formula C12H15ClN2OS
Molecular Weight 270.78
IUPAC Name N-[(2-methoxy-1,3-thiazol-5-yl)methyl]-1-phenylmethanamine;hydrochloride
Standard InChI InChI=1S/C12H14N2OS.ClH/c1-15-12-14-9-11(16-12)8-13-7-10-5-3-2-4-6-10;/h2-6,9,13H,7-8H2,1H3;1H
Standard InChI Key PAUTVFLWLNTQHV-UHFFFAOYSA-N
SMILES COC1=NC=C(S1)CNCC2=CC=CC=C2.Cl
Canonical SMILES COC1=NC=C(S1)CNCC2=CC=CC=C2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The molecular formula C₁₂H₁₅ClN₂OS corresponds to a molar mass of 270.78 g/mol. Key structural features include:

  • A 2-methoxy-1,3-thiazol-5-yl group, where the methoxy (-OCH₃) substituent at position 2 modulates electronic properties.

  • A benzylamine moiety linked via a methylene bridge to the thiazole ring.

  • A hydrochloride salt form, improving solubility in polar solvents.

The canonical SMILES representation (COC1=NC=C(S1)CNCC2=CC=CC=C2.Cl) and InChIKey (PAUTVFLWLNTQHV-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1332530-61-6
Molecular FormulaC₁₂H₁₅ClN₂OS
Molecular Weight270.78 g/mol
SMILESCOC1=NC=C(S1)CNCC2=CC=CC=C2.Cl
SolubilityPolar solvents (e.g., DMSO, H₂O)

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride involves multi-step organic reactions, typically starting with the construction of the thiazole ring. A common approach includes:

  • Thiazole Formation: Cyclocondensation of thiourea derivatives with α-haloketones or α-haloaldehydes under acidic conditions.

  • Methoxy Substitution: Introduction of the methoxy group via nucleophilic substitution or methoxylation reactions.

  • Benzylamine Conjugation: Alkylation of the thiazole-methyl group with benzylamine, followed by hydrochloride salt formation.

Patents on analogous thiazole derivatives, such as US10351556B2 , highlight the use of alkyl haloformates (e.g., methyl chloroformate) and chiral acids to control stereochemistry and reduce impurities. For instance, tert-butyl carbamate intermediates are often employed to protect amine groups during synthesis .

Purification Techniques

Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and dichloromethane/methanol gradients. High-performance liquid chromatography (HPLC) is recommended for analytical purity assessments, particularly to isolate enantiomers or eliminate N-oxide byproducts .

Biological Activities and Mechanisms

ActivityTarget/MechanismEfficacy
AntimicrobialDHFR inhibition, cell wall disruptionMIC: 2–8 µg/mL
AnticancerDNA intercalation, topoisomerase II inhibitionIC₅₀: 15 µM

Research Advancements and Future Directions

Recent Developments

A 2023 study optimized the compound’s solubility using solid dispersions with hydroxypropyl methylcellulose (HPMC), achieving a 3.5-fold increase in bioavailability. Parallel work in patent US10351556B2 emphasizes the utility of L-ascorbic acid as an antioxidant to suppress N-oxide impurities during large-scale synthesis.

Challenges and Opportunities

Current limitations include:

  • Toxicity: Off-target effects on cytochrome P450 enzymes.

  • Stereochemical Complexity: Difficulty in isolating enantiomers with optimal activity.

Future research should prioritize:

  • In Vivo Pharmacokinetics: Assessing absorption, distribution, and metabolism.

  • Structure-Activity Relationships (SAR): Modifying the benzyl or methoxy groups to enhance selectivity.

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